molecular formula C14H13BrN2O3 B1518578 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline CAS No. 1150271-16-1

2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

Cat. No. B1518578
M. Wt: 337.17 g/mol
InChI Key: BMWOBECNFSIFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-N-(4-methoxybenzyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It is a solid substance stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a bromoacetamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.11 . It’s a solid substance stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

    Synthesis of Coumarin Heterocycles

    • Application: Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. They have been routinely employed as herbal medicines since early ages. More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .
    • Method: This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .
    • Results: In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

    Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

    • Application: Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
    • Method: Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
    • Results: The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-14-7-4-11(17(18)19)8-13(14)15/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOBECNFSIFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656333
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

CAS RN

1150271-16-1
Record name Benzenemethanamine, N-(2-bromo-4-nitrophenyl)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.